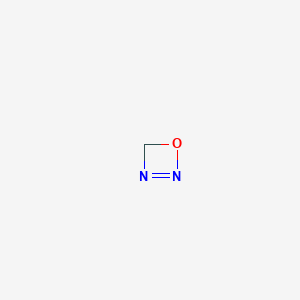

4H-1,2,3-Oxadiazete

説明

Structure

3D Structure

特性

CAS番号 |

351870-77-4 |

|---|---|

分子式 |

CH2N2O |

分子量 |

58.040 g/mol |

IUPAC名 |

4H-oxadiazete |

InChI |

InChI=1S/CH2N2O/c1-2-3-4-1/h1H2 |

InChIキー |

JCDJDQPRMVXFLQ-UHFFFAOYSA-N |

正規SMILES |

C1N=NO1 |

製品の起源 |

United States |

Theoretical Investigations and Computational Chemistry of 4h 1,2,3 Oxadiazete

Quantum Chemical Prediction of Existence and Stability

Extensive searches of scientific literature and computational chemistry databases have not yielded any specific theoretical studies or quantum chemical predictions for the existence and stability of the compound 4H-1,2,3-oxadiazete. This suggests that this specific heterocyclic system may be a hypothetical molecule that has not yet been the subject of published computational investigation. Theoretical studies on related small, strained nitrogen heterocycles have been conducted to understand the stability and properties of their various isomers. researchgate.net However, direct computational data for 4H-1,2,3-oxadiazete is not available.

Electronic Structure Analysis and Bonding Characteristics

There are no published data regarding the electronic structure or bonding characteristics of 4H-1,2,3-oxadiazete. For other novel heterocyclic systems, computational methods like Density Functional Theory (DFT) are commonly used to analyze their electronic properties. ekb.eg Such analyses for 4H-1,2,3-oxadiazete would require dedicated computational studies to be performed.

Energetic Landscape and Potential Energy Surfaces

A potential energy surface (PES) for 4H-1,2,3-oxadiazete has not been reported in the scientific literature. The generation of a PES, which is crucial for understanding a molecule's stability and reactivity, requires intensive computational exploration of its various possible geometries and the corresponding energies. kallipos.gr While computational studies have explored the PES of other complex organic molecules, this has not been the case for 4H-1,2,3-oxadiazete. rsc.org

Conformational Analysis and Geometrical Optimizations

No conformational analyses or geometrical optimization studies for 4H-1,2,3-oxadiazete have been published. Such studies are fundamental in computational chemistry to determine the most stable three-dimensional structure of a molecule. While computational methods are routinely used for the geometry optimization of various organic compounds, including other heterocyclic systems, data for the title compound is absent. ekb.eg

Analysis of Ring Strain in the 4H-1,2,3-Oxadiazete Nucleus

A specific analysis of the ring strain in the 4H-1,2,3-oxadiazete nucleus is not available in the literature. The study of ring strain is particularly important for small, saturated, or partially unsaturated rings, as it significantly influences their stability and reactivity. researchgate.net

Quantification of Angle Strain Contributions

There is no available data that quantifies the angle strain contributions in the 4H-1,2,3-oxadiazete ring. Such a quantification would necessitate computational calculations to compare the bond angles within the optimized molecular structure to ideal values.

Evaluation of Torsional Strain and Steric Interactions

An evaluation of torsional strain and steric interactions for 4H-1,2,3-oxadiazete has not been documented. These evaluations are typically performed as part of a detailed conformational analysis to identify any destabilizing interactions within the molecule.

Computational Spectroscopic Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, which is especially valuable for transient or hypothetical species like 4H-1,2,3-Oxadiazete. numberanalytics.com By employing methods like Density Functional Theory (DFT), it is possible to simulate spectra that can guide future experimental identification. mdpi.comacs.org

Predicted Infrared (IR) Vibrational Frequencies

The prediction of IR spectra through computational methods involves optimizing the molecule's geometry and then performing a frequency calculation to determine its vibrational modes. numberanalytics.com While specific computational studies on 4H-1,2,3-Oxadiazete are not available in the surveyed literature, the expected IR frequencies can be inferred from the analysis of its structural components and comparison with related heterocyclic systems.

The 4H-1,2,3-Oxadiazete molecule contains a four-membered ring with C-H, N-N, N=N, C-O, and N-O bonds. The vibrational frequencies of these groups are influenced by the high ring strain and the electronegativity of the heteroatoms.

Key predicted vibrational modes would include:

C-H Stretching: The sp³ C-H bonds of the methylene (B1212753) (CH₂) group are expected to have stretching frequencies in the typical range of 2900-3000 cm⁻¹.

N=N Stretching: The azo group (N=N) within the ring would likely exhibit a stretching vibration. In other cyclic systems, this can vary, but it is often found in the 1400-1600 cm⁻¹ region.

Ring Strain Effects: The high strain of the four-membered ring is expected to shift vibrational frequencies, particularly the ring deformation and stretching modes, to values that may differ from acyclic analogues. acs.org For instance, C-O stretching in strained rings often appears at a different frequency than in open-chain ethers.

N-O and N-N Stretching: The single bonds involving nitrogen and oxygen atoms will have characteristic stretching frequencies, typically found in the 800-1200 cm⁻¹ range.

A hypothetical table of major predicted IR frequencies for 4H-1,2,3-Oxadiazete is provided below, based on general principles of IR spectroscopy.

Table 1: Predicted IR Vibrational Frequencies for 4H-1,2,3-Oxadiazete

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| C-H Asymmetric & Symmetric Stretching | 2900 - 3000 | Characteristic of a CH₂ group. |

| CH₂ Scissoring | ~1450 | Bending vibration of the methylene group. |

| N=N Stretching | 1400 - 1600 | Highly dependent on ring electronics and strain. |

| C-O Stretching | 950 - 1100 | Influenced by ring strain. |

| N-O Stretching | 800 - 1000 | Characteristic of N-O single bonds in heterocycles. |

| N-N Stretching | 1000 - 1200 | Characteristic of N-N single bonds. |

This table is illustrative and based on general spectroscopic principles, not on specific published calculations for 4H-1,2,3-Oxadiazete.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C, etc.)

NMR chemical shifts can be predicted computationally using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. ajol.info The chemical environment of each nucleus, dictated by electron density and magnetic anisotropy, determines its chemical shift.

For 4H-1,2,3-Oxadiazete, we would predict shifts for its hydrogen and carbon nuclei.

¹H NMR: The molecule possesses two equivalent protons in the methylene (CH₂) group at the 4-position. These protons are attached to a carbon that is bonded to both an oxygen and a nitrogen atom. The electronegativity of these adjacent heteroatoms would significantly deshield the protons, causing their signal to appear downfield compared to a simple alkane. chemistrysteps.com A chemical shift in the range of 4.5-5.5 ppm would be a reasonable prediction. pitt.edu

¹³C NMR: The single carbon atom in the ring is in a unique environment, bonded to two protons, an oxygen atom, and a nitrogen atom. This sp³-hybridized carbon would be strongly deshielded by the two adjacent electronegative atoms. Its chemical shift would likely fall in the 70-90 ppm range.

¹⁴N or ¹⁵N NMR: The three nitrogen atoms are chemically distinct: one is bonded to the carbon and another nitrogen, the second is double-bonded to the third nitrogen and single-bonded to the first, and the third is double-bonded to the second nitrogen and single-bonded to the oxygen. This would result in three distinct signals in an ¹⁵N NMR spectrum, with chemical shifts highly characteristic of their specific bonding environment within the strained heterocyclic system.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 4H-1,2,3-Oxadiazete

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (at C4) | 4.5 - 5.5 | Deshielded by adjacent O and N atoms. |

| ¹³C (at C4) | 70 - 90 | Deshielded by adjacent O and N atoms. |

| ¹⁵N (N1) | Varies | Bonded to C4 and N2. |

| ¹⁵N (N2) | Varies | Part of an N=N double bond. |

This table is illustrative and based on established chemical shift principles, not on specific published calculations for 4H-1,2,3-Oxadiazete.

Predicted Mass Spectrometric Fragmentation Patterns

Computational mass spectrometry can predict fragmentation pathways by analyzing bond strengths and the stability of potential fragment ions. nih.gov For 4H-1,2,3-Oxadiazete, the fragmentation upon electron ionization would likely be dictated by the inherent instability of the strained four-membered ring and the presence of relatively weak N-N and N-O bonds.

A plausible primary fragmentation step would be a retro-cycloaddition reaction, a common pathway for cyclic systems. This would involve the cleavage of the ring into smaller, more stable neutral molecules and radical cations.

Potential fragmentation pathways include:

Loss of Nitrogen (N₂): A retro [2+2] cycloaddition could lead to the expulsion of a stable dinitrogen molecule (N₂), resulting in a C₂H₂O⁺˙ fragment. This is often a highly favorable pathway for compounds containing an azo group.

Ring Cleavage: The molecular ion could undergo cleavage at its weakest bonds. The N-N and N-O bonds are likely candidates for initial rupture, leading to a variety of open-chain fragments. gbiosciences.com For example, cleavage of the N-O and C-N bonds could lead to the formation of a formaldehyde (B43269) radical cation (CH₂O⁺˙) and a dinitrogen radical.

Loss of Formaldehyde (CH₂O): Another possible retro-cycloaddition could involve the loss of formaldehyde, leaving an N₂⁺˙ fragment.

Table 3: Predicted Key Mass Spectrometric Fragments for 4H-1,2,3-Oxadiazete

| Fragment Ion | Proposed Formula | m/z (mass-to-charge ratio) | Proposed Origin |

|---|---|---|---|

| Molecular Ion | [C H₂ N₂ O]⁺˙ | 60 | Parent molecule after ionization. |

| Loss of N₂ | [C H₂ O]⁺˙ | 30 | Retro-cycloaddition. |

This table presents plausible fragmentation patterns based on general principles of mass spectrometry.

Theoretical Mechanistic Studies of Formation and Decomposition

Although no specific studies on the formation and decomposition of 4H-1,2,3-Oxadiazete were found, the mechanisms can be postulated based on theoretical studies of related heterocyclic systems. Computational methods like DFT are used to map potential energy surfaces, identify transition states, and calculate activation barriers for proposed reaction pathways. etsu.edunih.gov

Formation: The formation of such a strained heterocyclic system would likely require a cycloaddition reaction. A potential, though likely challenging, synthetic route could be the [2+2] cycloaddition of diazomethane (B1218177) (CH₂N₂) with a transient N-O species or the reaction of formaldehyde with an azide (B81097) derivative under specific conditions. Theoretical studies on the formation of related four-membered rings, such as oxazete derivatives, show that these reactions often proceed through a one-step, although sometimes highly asynchronous, mechanism. zsmu.edu.ua

Decomposition: The primary decomposition pathway for 4H-1,2,3-Oxadiazete is predicted to be a thermally or photochemically induced retro-cycloaddition. As mentioned in the mass spectrometry section, the molecule is expected to be highly labile. The most thermodynamically favorable decomposition would likely be the extrusion of molecular nitrogen (N₂), a very stable molecule, to yield formaldehyde.

CH₂N₂O → CH₂O + N₂

This type of decomposition is common for heterocyclic compounds containing an azo moiety. Theoretical calculations would be essential to determine the activation energy for this process and to explore alternative decomposition pathways, such as isomerization to a more stable open-chain or cyclic structure before fragmentation.

Synthetic Approaches and Methodological Challenges for 4h 1,2,3 Oxadiazete

Exploration of Hypothetical Cycloaddition Reactions

Cycloaddition reactions are a powerful tool for the construction of cyclic molecules, including strained four-membered rings. numberanalytics.comnumberanalytics.com For the hypothetical 4H-1,2,3-oxadiazete, a [2+2] cycloaddition approach would be a primary consideration. This could theoretically involve the reaction of a molecule containing a nitrogen-nitrogen double bond with another containing a carbon-oxygen double bond, or a species with a nitrogen-oxygen bond reacting with a carbon-nitrogen multiple bond.

One speculative pathway could involve the cycloaddition of a transient nitroso species (R-N=O) with a diazo compound (R₂C=N₂). However, the reactivity of both components might lead to a variety of other products, making the selective formation of the desired four-membered ring a significant challenge.

Another hypothetical route could be the reaction between a diazirine and a carbonyl compound under photochemical or thermal conditions. The high energy of the diazirine could provide the driving force for the formation of the strained oxadiazete ring.

The success of such cycloaddition reactions would be highly dependent on the nature of the substituents (R groups) on the reacting partners. Bulky substituents might sterically hinder the desired cycloaddition, while electronically withdrawing or donating groups could influence the frontier molecular orbital energies, thereby affecting the feasibility and outcome of the reaction.

Evaluation of Precursor Design Strategies

The design of suitable acyclic precursors is another critical aspect of synthesizing strained rings. Intramolecular cyclization is a common strategy for forming four-membered heterocycles. nsf.govrsc.org For 4H-1,2,3-oxadiazete, a precursor would need to contain the O-N-N-C backbone with appropriate leaving groups to facilitate ring closure.

A potential precursor could be a β-halo-N-nitrosohydrazine derivative. Intramolecular nucleophilic substitution, where the oxygen of the nitroso group displaces the halide, could theoretically lead to the formation of the oxadiazete ring. The choice of the halogen and the reaction conditions would be crucial to favor the desired 4-membered ring formation over competing elimination or intermolecular reactions.

Another strategy could involve the oxidation of a suitably substituted 1,2-hydrazinoethanol derivative. Oxidation could generate a reactive intermediate that undergoes intramolecular cyclization. For instance, the oxidation of 1,2-bishydroxylamines has been used to synthesize 3,4-dihydro-1,2-diazete 1,2-dioxides, suggesting that oxidative methods could be applicable. researchgate.netmathnet.ru

The stability of the precursor itself is a major consideration. The presence of multiple heteroatoms can lead to inherent instability, making the synthesis and isolation of the precursor a challenging task in its own right.

Challenges Associated with the Synthesis of Highly Strained Four-Membered Heterocycles

The synthesis of four-membered heterocycles is notoriously difficult due to significant ring strain. numberanalytics.com This strain arises from bond angle distortion from the ideal tetrahedral or trigonal planar geometries, as well as torsional strain from eclipsing interactions. For 4H-1,2,3-oxadiazete, the presence of three heteroatoms in the ring is expected to further exacerbate the ring strain.

The high ring strain energy, estimated to be around 32 kcal/mol for benzazetidines, makes these molecules thermodynamically unstable and prone to ring-opening reactions. researchgate.net This inherent instability poses several challenges:

Difficulty in Formation: The activation energy for the ring-forming step is often high, requiring harsh reaction conditions which can lead to decomposition of the starting materials or the product. nih.govbeilstein-journals.org

Isolation and Characterization: Strained heterocycles are often highly reactive and may have short lifetimes, making their isolation and purification difficult. They may readily react with moisture, oxygen, or other nucleophiles. nih.gov

Rearrangements: The strained ring can easily undergo rearrangements to form more stable five- or six-membered rings or acyclic products.

The concept of "strain-release" can be a powerful driving force in reactions, but it also highlights the inherent instability of the target molecule. nih.gov While some strained molecules can be kinetically stable, the synthesis of 4H-1,2,3-oxadiazete would require careful control of reaction conditions to overcome the thermodynamic barrier to its formation while preventing its subsequent decomposition. nih.gov

Analysis of Reported Synthetic Methodologies for Related Strained Rings (e.g., Azetes, Diazetes, Oxetes)

Examining the synthetic strategies for related four-membered heterocycles provides valuable insights into the potential pathways and challenges for synthesizing 4H-1,2,3-oxadiazete.

Azetes and their derivatives (Azetidines, Azetidinones): Azetidines are often synthesized via the reduction of β-lactams (azetidin-2-ones). acs.orgrsc.org The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used method for preparing β-lactams. mdpi.com Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful method for synthesizing benzazetidines. researchgate.net These examples highlight the utility of both cycloaddition and intramolecular cyclization strategies.

Diazetes and their derivatives (Diazetenes, Diazetidines): The synthesis of 1,2-diazetes has proven to be extremely challenging, and the parent compound is not known to be stable. docsity.com However, derivatives such as 1,2-diazetidinones have been synthesized via intramolecular dehydrohalogenation of chloroacetylhydrazones. docsity.com Furthermore, 3,4-dihydro-1,2-diazete 1,2-dioxides have been prepared by the oxidation of 1,2-bishydroxylamines. researchgate.netmathnet.ru These methods suggest that functionalized derivatives of 4H-1,2,3-oxadiazete might be more accessible than the parent compound.

Oxetes and Oxetanes: Oxetanes are commonly synthesized through the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene. nih.govbeilstein-journals.org Intramolecular Williamson ether synthesis is another classical method for forming the oxetane (B1205548) ring. nih.govbeilstein-journals.orgd-nb.info Recently, a novel synthesis of benzo-oxetes from 2'-hydroxyacetophenones mediated by sulfuryl fluoride (B91410) has been reported, demonstrating the ongoing development of new methods for constructing these strained rings. nih.govbeilstein-journals.orgresearchgate.net

The following table summarizes some of the key synthetic strategies for related four-membered heterocycles:

| Heterocycle Family | Key Synthetic Strategies |

| Azetes | [2+2] Cycloaddition (Staudinger Synthesis): Ketene + Imine → β-Lactam mdpi.comIntramolecular C-H Amination: Palladium-catalyzed cyclization researchgate.netReduction: Reduction of β-lactams → Azetidines acs.orgrsc.org |

| Diazetes | Intramolecular Dehydrohalogenation: Cyclization of chloroacetylhydrazones → 1,2-Diazetidinones docsity.comOxidation: Oxidation of 1,2-bishydroxylamines → 3,4-Dihydro-1,2-diazete 1,2-dioxides researchgate.netmathnet.ru |

| Oxetes | [2+2] Photocycloaddition (Paternò-Büchi Reaction): Carbonyl + Alkene → Oxetane nih.govbeilstein-journals.orgIntramolecular Williamson Ether Synthesis: Cyclization of halo-alcohols nih.govbeilstein-journals.orgd-nb.infoSulfuryl Fluoride Mediated Cyclization: From 2'-hydroxyacetophenones → Benzo-oxetes nih.govbeilstein-journals.orgresearchgate.net |

These established methodologies for analogous ring systems provide a conceptual framework for approaching the synthesis of the elusive 4H-1,2,3-oxadiazete. The challenges are significant, but the continued innovation in the synthesis of strained heterocycles offers hope for the eventual realization of this and other novel molecular architectures.

Reactivity and Reaction Pathways of 4h 1,2,3 Oxadiazete

Proposed Decomposition Mechanisms and Pathways

The decomposition of 4H-1,2,3-oxadiazete is expected to be a facile process, driven by the high ring strain and the presence of weak N-O and O-N bonds. The decomposition pathways are likely to be influenced by conditions such as temperature and pH. For instance, studies on other heterocyclic compounds, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), have shown that decomposition can follow first-order kinetics and is sensitive to both pH and temperature. nih.gov The decomposition of DIMBOA was observed to be rapid in aqueous solutions, with a half-life of 5.3 hours at 28°C and pH 6.75. nih.gov

For 4H-1,2,3-oxadiazete, two primary decomposition pathways can be postulated:

Extrusion of a Small Molecule: A likely pathway is the extrusion of a stable small molecule like dinitrogen (N₂), which is a common fragmentation pattern for nitrogen-rich heterocyclic compounds. This would lead to the formation of a highly reactive oxirane intermediate.

Homolytic Cleavage: Another possibility is the homolytic cleavage of the weak N-O or O-N bonds, leading to the formation of diradical species. These radicals could then undergo further reactions or rearrangements.

The specific pathway and the resulting products would likely depend on the substituents on the 4H-1,2,3-oxadiazete ring.

Reactivity with Common Reagents (Theoretical Considerations)

The high degree of ring strain in 4H-1,2,3-oxadiazete suggests that it would be highly susceptible to attack by various reagents, even under mild conditions. libretexts.org The reactivity can be compared to that of epoxides, which are well-known for their ring-opening reactions driven by the relief of ring strain. libretexts.orgmdpi.com

The following table outlines the theoretical reactivity of 4H-1,2,3-oxadiazete with common reagents, drawing analogies from the chemistry of epoxides and other strained heterocycles:

| Reagent Type | Proposed Reaction | Driving Force | Potential Products |

| Nucleophiles | Nucleophilic ring-opening | High ring strain | Substituted open-chain compounds |

| Acids | Acid-catalyzed ring-opening | Protonation of a ring atom, creating a better leaving group | Diols or other functionalized open-chain compounds |

| Bases | Base-catalyzed ring-opening | SN2 attack on a ring carbon | Alcohols or other functionalized open-chain compounds |

| Reducing Agents | Reductive cleavage of N-O or O-N bonds | Reduction of the heterocyclic ring | Diamines or amino alcohols |

| Oxidizing Agents | Oxidative cleavage of the ring | Oxidation of the heterocyclic ring | Dicarbonyl compounds or other oxidized products |

Under acidic conditions, the reaction would likely be initiated by the protonation of one of the ring's heteroatoms, which would make the ring more susceptible to nucleophilic attack. masterorganicchemistry.com In basic media, a strong nucleophile could directly attack one of the carbon atoms of the ring in an SN2-type reaction. libretexts.org

Potential for Ring-Opening and Rearrangement Reactions

Ring-opening reactions are expected to be a dominant feature of the chemistry of 4H-1,2,3-oxadiazete. ahievran.edu.tr The relief of ring strain provides a strong thermodynamic driving force for these reactions. libretexts.org The regioselectivity of the ring-opening would be influenced by both steric and electronic factors of any substituents on the ring, as well as the nature of the attacking nucleophile and the reaction conditions. ahievran.edu.tr For example, in the ring-opening of unsymmetrical epoxides, the site of attack often depends on whether the reaction is acid- or base-catalyzed. libretexts.org

Rearrangement reactions are also a plausible pathway for the transformation of 4H-1,2,3-oxadiazete. Upon ring-opening, the resulting intermediate could undergo rearrangements to form more stable structures. For instance, base-promoted ring-opening and recyclization have been observed in naphthoquinones to form N-heterocycles. rsc.org

Formation of Derived Products from Transient 4H-1,2,3-Oxadiazete Intermediates

Given its probable high reactivity, 4H-1,2,3-oxadiazete could potentially serve as a transient intermediate in chemical reactions. In such cases, it would be generated in situ and rapidly consumed to form more stable products. This is a known phenomenon in heterocyclic chemistry, where unstable intermediates are proposed to explain the formation of certain products. For instance, the reaction of 1,2,6-thiadiazines with singlet oxygen is proposed to proceed through a transient endoperoxide intermediate that then undergoes ring contraction. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Detection and Characterization of Transient Species

Low-Temperature Matrix Isolation Spectroscopy

Low-temperature matrix isolation is a powerful technique for studying reactive molecules, reaction intermediates, and other unstable species. ebsco.com The methodology involves trapping the target molecule, the "guest," within a rigid, inert "host" material at cryogenic temperatures, typically using noble gases like argon or neon. ebsco.comfu-berlin.de This process, which involves the co-deposition of the guest and an excess of the host gas onto a cold surface (often around 10-20 Kelvin), effectively isolates individual guest molecules from one another. The extreme cold and physical separation prevent diffusion and bimolecular reactions, extending the lifetime of the transient species sufficiently for spectroscopic analysis. ebsco.comfu-berlin.de

Once isolated, the trapped molecule can be studied using various spectroscopic methods, most commonly Fourier-transform infrared (FTIR) spectroscopy. nih.gov The resulting vibrational spectra are sharp and well-resolved, providing detailed information about the molecular structure and bonding of the isolated species, free from the complexities of intermolecular interactions. For a molecule like 4H-1,2,3-Oxadiazete, this technique would be invaluable for confirming its vibrational fingerprint. By comparing the experimental spectra with theoretical predictions from quantum chemical calculations, a definitive identification and structural characterization can be achieved. nih.gov

Table 1: Hypothetical Infrared (IR) Vibrational Modes for Matrix-Isolated 4H-1,2,3-Oxadiazete

| Vibrational Mode Assignment | Expected Wavenumber Range (cm⁻¹) | Notes |

| N=N Stretch | 1500 - 1650 | The position of this band would be sensitive to ring strain. |

| C-O Stretch | 1000 - 1250 | Characteristic of a single bond in a strained ring system. |

| N-O Stretch | 800 - 1000 | Typical range for N-O single bonds. |

| C-N Stretch | 1000 - 1200 | Stretch associated with the carbon-nitrogen bond in the ring. |

| CH₂ Scissoring | 1450 - 1485 | Deformation of the methylene (B1212753) group. |

| Ring Deformation Modes | 600 - 900 | Complex vibrations involving the entire four-membered ring. |

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy encompasses a suite of methods used to study dynamic processes in chemical systems on timescales ranging from femtoseconds to milliseconds. wikipedia.org These techniques are essential for observing the formation, decay, and transformation of transient species like 4H-1,2,3-Oxadiazete in real-time. The most common approach is the "pump-probe" experiment. mpg.de In this setup, an initial laser pulse (the "pump") excites a precursor molecule, initiating a photochemical reaction to generate the transient species. A second, time-delayed laser pulse (the "probe") then passes through the sample to measure its spectroscopic properties at that specific moment. wikipedia.org

By systematically varying the delay time between the pump and probe pulses, a series of "snapshots" are collected, which can be assembled to map the complete kinetic profile of the reaction. researchgate.net Key techniques include:

Time-Resolved Absorption Spectroscopy (TAS): This method tracks changes in the electronic absorption spectrum, allowing for the identification of transient species through their unique electronic transitions. frontiersin.org

Time-Resolved Infrared Spectroscopy (TRIR): TRIR provides structural information by probing the vibrational spectrum of the transient species as it evolves. wikipedia.org This can reveal changes in bonding and geometry during a reaction. frontiersin.org

For 4H-1,2,3-Oxadiazete, TRIR would be particularly useful to monitor the disappearance of precursor vibrational bands and the simultaneous appearance of bands characteristic of the oxadiazete ring, confirming its formation and measuring its lifetime under specific conditions. rsc.org

Table 2: Illustrative Data from a Hypothetical Time-Resolved Experiment

| Technique | Time Delay | Observation | Interpretation |

| TRIR | 0 ps | Depletion of precursor C=O stretch (e.g., ~1750 cm⁻¹) | Photolysis of a precursor molecule has occurred. |

| TRIR | 50 ps | Appearance of N=N stretch (~1580 cm⁻¹) & C-O stretch (~1100 cm⁻¹) | Formation of the 4H-1,2,3-Oxadiazete ring is observed. |

| TAS | 500 ns | Decay of a transient absorption band at 450 nm | Decay of 4H-1,2,3-Oxadiazete via ring-opening or fragmentation. |

| TRIR | 1 µs | Appearance of new stable product bands | Identification of the final products of the reaction pathway. |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.net Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS provides an "exact mass." jeolusa.com This capability is indispensable for the unambiguous determination of a molecule's elemental composition. researchgate.net

Molecules with the same nominal mass can have different molecular formulas (e.g., isomers or isobars). However, due to the slight mass differences between isotopes (e.g., the exact mass of ¹²C is 12.0000, while ¹⁴N is 14.0031 and ¹⁶O is 15.9949), their exact masses will be unique. By measuring the exact mass of a transient species with high precision, its molecular formula can be confidently determined by comparing the experimental value to calculated masses for all plausible formulas. pnnl.gov This would be the definitive method to confirm the elemental composition of a species suspected to be 4H-1,2,3-Oxadiazete (CH₂N₂O).

Table 3: Comparison of Exact Masses for Compounds with a Nominal Mass of 58 amu

| Molecular Formula | Compound Name | Nominal Mass (amu) | Calculated Exact Mass (amu) |

| CH₂N₂O | 4H-1,2,3-Oxadiazete | 58 | 58.0167 |

| C₃H₆O | Acetone | 58 | 58.0419 |

| C₃H₈N | Propan-1-aminium ion | 58 | 58.0657 |

| C₂H₂N₂O | Oxadiazole Isomer | 58 | 58.0167 |

Note: In this specific case, other isomers of oxadiazole would share the same exact mass. HRMS would need to be coupled with fragmentation studies or other structural methods to differentiate them.

Gas-Phase Electron Diffraction for Structural Parameters

Gas-Phase Electron Diffraction (GED) is a primary technique for determining the precise geometric structure of molecules in the gas phase. wikipedia.org The method is powerful because it probes molecules in an isolated state, free from the intermolecular forces present in liquid or solid phases. wikipedia.org In a GED experiment, a high-energy beam of electrons is directed through a gaseous sample of the molecule under investigation. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. wikipedia.org

Analysis of this diffraction pattern allows for the accurate determination of key structural parameters, including bond lengths, bond angles, and torsion angles. mdpi.com While technically challenging for a highly transient species, if 4H-1,2,3-Oxadiazete could be generated in sufficient concentration and stability in the gas phase, GED would provide the ultimate proof of its cyclic structure. nih.gov The resulting data would offer direct measurements of the bond lengths and angles that define its unique four-membered ring geometry, providing fundamental data for understanding its bonding and reactivity. arxiv.org

Table 4: Key Structural Parameters for 4H-1,2,3-Oxadiazete to be Determined by GED

| Structural Parameter | Description | Expected Information from GED |

| r(N=N) | The bond length between the two adjacent nitrogen atoms. | Provides insight into the double-bond character within the strained ring. |

| r(N-O) | The bond length between the nitrogen and oxygen atoms. | Defines a key bond in the heterocyclic ring. |

| r(C-O) | The bond length between the carbon and oxygen atoms. | Characterizes the C-O single bond within the ring structure. |

| r(C-N) | The bond length between the carbon and nitrogen atom. | Defines the final bond of the heterocyclic frame. |

| ∠C-O-N | The bond angle involving the oxygen atom. | A critical parameter for defining the ring's geometry and strain. |

| ∠O-N-N | The bond angle involving the N-N-O linkage. | Further defines the shape and planarity of the ring. |

Future Research Directions and Open Questions in 4h 1,2,3 Oxadiazete Chemistry

Development of Novel Synthetic Strategies

The primary and most crucial hurdle for any future research into 4H-1,2,3-Oxadiazete is the development of a viable synthetic pathway. Currently, no methods for its synthesis have been reported. Future research would need to focus on pioneering new reactions or adapting existing ones to construct this specific heterocyclic ring. Potential, though purely hypothetical, approaches might involve:

Cycloaddition Reactions: Investigating novel [2+2] cycloaddition reactions between transient species that could form the oxadiazete ring.

Photochemical Rearrangements: Exploring the possibility of rearranging other heterocyclic precursors using photochemical methods to yield the 4H-1,2,3-Oxadiazete core.

Oxidation of Saturated Precursors: If a saturated 1,2,3-oxadiazetidine could be synthesized, subsequent controlled oxidation might offer a route to the unsaturated 4H-system.

Success in this area would be a significant breakthrough, opening the door to all other avenues of investigation.

Advanced Computational Modeling for Precise Predictions

In the absence of experimental data, the first step into the world of 4H-1,2,3-Oxadiazete would likely be computational. Advanced theoretical chemistry methods could provide foundational knowledge about this elusive molecule. Future computational studies would be essential to:

Map the Electronic Structure: Analyze the frontier molecular orbitals (HOMO-LUMO) to understand its potential reactivity and spectroscopic properties.

Simulate Reaction Pathways: Model potential synthetic routes to identify the most promising avenues for experimental work and to predict the activation barriers for its decomposition.

These computational predictions would be invaluable for guiding the first attempts at synthesis and for understanding the fundamental nature of the compound.

Experimental Verification of Transient Species

Given the high likelihood of its instability, 4H-1,2,3-Oxadiazete may only exist as a transient intermediate. A significant area of future research would involve developing sophisticated experimental techniques to detect and characterize such a fleeting species. This could include:

Matrix Isolation Spectroscopy: Trapping the compound in an inert gas matrix at cryogenic temperatures to allow for spectroscopic analysis (e.g., IR, UV-Vis) before it decomposes.

Flash Photolysis: Generating the species with a short pulse of light and using time-resolved spectroscopy to observe its formation and subsequent decay.

Mass Spectrometry Techniques: Employing advanced mass spectrometry methods to detect the molecular ion and its fragmentation patterns, providing evidence of its transient existence in the gas phase.

Confirming the existence of 4H-1,2,3-Oxadiazete, even as a short-lived intermediate, would be a major scientific achievement.

Exploration of Substituted 4H-1,2,3-Oxadiazete Derivatives for Enhanced Stability

Once a synthetic route to the parent compound is established, or if computational models suggest it is too unstable to isolate, research would naturally turn to the synthesis of substituted derivatives. The introduction of specific functional groups could be a key strategy to enhance the stability of the ring system. Future research would focus on:

Electronic Stabilization: Introducing electron-withdrawing or electron-donating groups to modulate the electronic structure of the ring and potentially reduce its inherent reactivity.

Steric Shielding: Attaching bulky substituents to physically protect the unstable ring from decomposition pathways or reactions with other molecules.

The table below outlines hypothetical research targets for substituted derivatives, based on common strategies for stabilizing reactive heterocyclic compounds.

| Substituent Type | Example Substituent | Potential Stabilizing Effect |

| Electron-Withdrawing | Trifluoromethyl (-CF₃) | May withdraw electron density, altering reactivity. |

| Bulky/Steric Hindrance | tert-Butyl (-C(CH₃)₃) | Could sterically hinder decomposition pathways. |

| Aromatic | Phenyl (-C₆H₅) | May offer resonance stabilization to the system. |

The successful synthesis and characterization of a stable derivative of 4H-1,2,3-Oxadiazete would represent a landmark achievement in heterocyclic chemistry, paving the way for the exploration of its properties and potential applications.

Compound List

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。